Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Overview
Description
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and an aminophenyl group
Mechanism of Action
Target of Action
It’s structurally similar to 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, which targets the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential target, it may be involved in modulating the camp signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Factors such as solubility, stability, and permeability can significantly influence these properties .
Result of Action
Based on its potential target, it may modulate the activity of camp-specific 3’,5’-cyclic phosphodiesterase 4d, thereby influencing cellular processes regulated by the camp signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s fluorescence properties suggest that its environment can influence its spectral characteristics .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the furan ring.
Esterification: The final step involves the esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-2-(Arylamino)-1,3,4-Thiadiazoles: These compounds share the aminophenyl group and have shown significant biological activity, including antimicrobial and anticancer properties.
Thiazolidine Derivatives: These compounds contain a five-membered ring with sulfur and nitrogen atoms and exhibit diverse biological activities.
Uniqueness
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₅NO₃ and a molecular weight of approximately 245.28 g/mol. It features a furan ring substituted with an ethyl ester group, a methyl group, and a para-aminophenyl group. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further studies in treating infections.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly against leukemia and liver cancer cell lines .
- Antioxidant Effects : The compound may exert antioxidant effects, which can protect cells from oxidative stress.
Target of Action
This compound is structurally similar to other compounds that target the cAMP-specific phosphodiesterase 4D (PDE4D) enzyme in humans. This interaction can modulate the cAMP signaling pathway, influencing various cellular processes such as metabolism, gene expression, and cell signaling.
Mode of Action
The compound likely alters the conformation and activity of target proteins through binding interactions. This modulation can lead to changes in cellular functions, including:
- Cell Signaling Pathways : It may influence pathways involved in inflammation and cellular growth.
- Gene Expression : Changes in gene expression patterns could contribute to its anticancer effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and permeability significantly affect its bioavailability and efficacy. Environmental conditions like pH and temperature also play a role in its stability and interactions.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it showed significant inhibitory effects on HL-60 leukemia cells and BEL-7402 liver cancer cells when tested using MTT assays. Comparative studies indicated that this compound could outperform standard treatments like 5-fluorouracil (5-FU) in certain contexts .
Case Studies
- Antitumor Activity : A series of amino acid ester derivatives, including this compound, were synthesized and evaluated for their antitumor activity. Results indicated promising activity against liver cancer cells, suggesting potential for development as an anticancer agent .
- Antimicrobial Studies : The compound's antimicrobial properties have been explored through various assays, demonstrating effectiveness against specific bacterial strains. These findings highlight its potential use in treating infections.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | Contains an amino group; used in drug synthesis. |
Mthis compound | C₁₃H₁₅NO₃ | Similar structure but with a methyl group instead of ethyl. |
4-Amino-N-(2-furanyl)benzamide | C₁₂H₁₂N₂O₂ | Contains both amino and furan moieties; studied for anticancer properties. |
Properties
IUPAC Name |
ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXMKJYQNXIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372458 | |
Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-70-7 | |
Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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